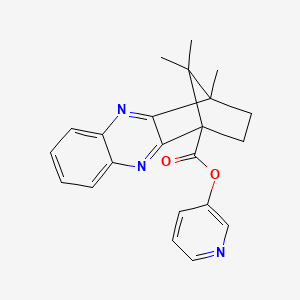

pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate

説明

Pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is a synthetic organic compound featuring a methanophenazine core fused with a bicyclic system. The structure includes a pyridin-3-yl ester group at the 1-position, along with three methyl substituents at the 4- and 11-positions of the methanophenazine scaffold. The methanophenazine moiety consists of a phenazine ring (a dibenzo-fused pyrazine) modified by a methano bridge, creating a rigid, planar framework.

特性

IUPAC Name |

pyridin-3-yl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-20(2)21(3)10-11-22(20,19(26)27-14-7-6-12-23-13-14)18-17(21)24-15-8-4-5-9-16(15)25-18/h4-9,12-13H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXRTIJGJKWKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)OC5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties and mechanisms of action.

The compound features a complex structure characterized by a pyridine ring and a methanophenazine moiety. Its chemical formula is C20H24N2O2. The presence of multiple methyl groups and the carboxylate functional group are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific kinases, which play crucial roles in cancer progression.

Anticancer Activity

In vitro studies have demonstrated that pyridin-3-yl 4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazine-1(2H)-carboxylate shows promising anticancer properties. For instance, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated moderate to significant cytotoxicity with varying IC50 values.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and survival. For example, the compound's interaction with the c-Met kinase has been explored; it demonstrated competitive inhibition with an IC50 value comparable to established inhibitors.

Table 2: Kinase Inhibition Data

This competitive binding suggests that the compound may effectively disrupt signaling pathways critical for cancer cell proliferation.

Case Studies

Several case studies have documented the biological activity of similar compounds within the same structural class. For instance, derivatives of methanophenazine have shown enhanced activity when specific substituents were introduced. These studies emphasize the importance of structural modifications in optimizing biological efficacy.

類似化合物との比較

Comparison with Similar Compounds

A structurally related compound, N-1,3-Benzodioxol-5-yl-3,4-dihydro-4,11,11-trimethyl-8-nitro-1,4-methanophenazine-1(2H)-carboxamide (CAS: 622804-36-8), serves as a basis for comparison . Key differences and similarities are outlined below:

Table 1: Structural and Molecular Comparison

Structural Implications

In contrast, the 1,3-benzodioxol-5-yl carboxamide group in the related compound adds electron-rich aromaticity and hydrogen-bonding capacity . The 8-nitro group in the analogous compound may increase electrophilicity and reactivity, while the trifluoromethyl (F₃) group could improve metabolic stability and lipophilicity .

Molecular Weight and Complexity :

- The target compound’s lower molecular weight (estimated ~425.5 g/mol vs. 483.4 g/mol) reflects the absence of heavy substituents like nitro or fluorine. This difference may influence solubility, bioavailability, or synthetic accessibility.

Functional Group Diversity :

- The ester group in the target compound is more hydrolytically labile compared to the carboxamide in the related structure, which may affect stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。